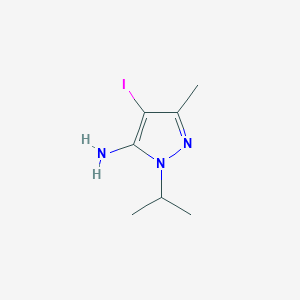

4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC15862393

Molecular Formula: C7H12IN3

Molecular Weight: 265.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12IN3 |

|---|---|

| Molecular Weight | 265.09 g/mol |

| IUPAC Name | 4-iodo-5-methyl-2-propan-2-ylpyrazol-3-amine |

| Standard InChI | InChI=1S/C7H12IN3/c1-4(2)11-7(9)6(8)5(3)10-11/h4H,9H2,1-3H3 |

| Standard InChI Key | ANSCIIIYKUXYDA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=C1I)N)C(C)C |

Introduction

| Property | Value |

|---|---|

| IUPAC Name | 4-iodo-5-methyl-2-propan-2-ylpyrazol-3-amine |

| Molecular Formula | C₇H₁₂IN₃ |

| Molecular Weight | 265.09 g/mol |

| Canonical SMILES | CC1=NN(C(=C1I)N)C(C)C |

| InChI Key | ANSCIIIYKUXYDA-UHFFFAOYSA-N |

The planar pyrazole ring facilitates π-π stacking interactions, while the iodine atom enhances electrophilic reactivity, making it suitable for cross-coupling reactions.

Synthesis and Manufacturing

Halogenation of Pyrazole Precursors

The synthesis typically begins with N-isopropyl-3-methyl-1H-pyrazol-5-amine, which undergoes iodination at the 4-position. VulcanChem reports that halogenation protocols using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid yield the target compound. A representative pathway involves:

-

Cyclization: Condensation of hydrazine derivatives with β-keto esters to form the pyrazole core.

-

Iodination: Electrophilic substitution using ICl at 0–5°C to introduce iodine selectively.

Patent-Derived Methodologies

A Chinese patent (CN111303035A) describes a related synthesis for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, highlighting techniques transferable to iodinated analogs . Key steps include:

-

Diazotization: Treatment of 4-halo-pyrazole-3-amine with NaNO₂/HCl to form diazonium salts.

-

Sandmeyer Reaction: Substitution using Cu₂O to introduce difluoromethyl groups .

While this patent focuses on brominated intermediates, analogous iodine substitution could employ KI or CuI catalysts under similar conditions.

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Iodinating Agent | ICl in CH₃COOH | 72–78 |

| Temperature | 0–5°C | - |

| Catalyst | None | - |

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the isopropyl and methyl groups to optimize bioactivity.

-

Catalytic Applications: Exploiting iodine’s role in Suzuki-Miyaura couplings for pharmaceutical intermediates.

-

Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume